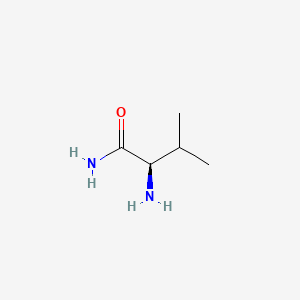

(R)-2-amino-3-methylbutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(2R)-2-amino-3-methylbutanamide |

InChI |

InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)/t4-/m1/s1 |

InChI Key |

XDEHMKQLKPZERH-SCSAIBSYSA-N |

SMILES |

CC(C)C(C(=O)N)N |

Isomeric SMILES |

CC(C)[C@H](C(=O)N)N |

Canonical SMILES |

CC(C)C(C(=O)N)N |

sequence |

V |

Origin of Product |

United States |

Contextualization Within Primary Amino Acid Derivatives Paads and Functionalized Amino Acids Faas Research

In the landscape of medicinal chemistry research, (R)-2-amino-3-methylbutanamide is a key constituent of a class of compounds known as Primary Amino Acid Derivatives (PAADs). acs.orgacs.orgnih.govnih.gov PAADs, specifically N'-benzyl 2-substituted 2-amino acetamides, are structurally related to another significant class of compounds called Functionalized Amino Acids (FAAs). acs.orgnih.gov The primary distinction between these two families is the absence of a terminal N-acetyl group in PAADs. acs.orgnih.gov

Both PAADs and FAAs have demonstrated considerable potential as anticonvulsant agents in preclinical studies, particularly in the maximal electroshock seizure (MES) model. acs.orgnih.govnih.gov However, their structure-activity relationships (SARs) reveal notable differences. For instance, the efficacy of PAADs as anticonvulsants is often associated with a hydrocarbon group at the C(2)-carbon position. acs.orgresearchgate.net In contrast, for FAAs, optimal activity is typically observed when a substituted heteroatom is present one atom away from the C(2)-center. acs.orgresearchgate.net

Furthermore, research has indicated that the anticonvulsant activity of PAADs is sensitive to the electronic properties of substituents on the 4'-N'-benzylamide site, whereas FAAs are largely insensitive to such modifications. acs.orgresearchgate.net These distinctions suggest that PAADs and FAAs may exert their neurological effects through different mechanisms of action. acs.orgnih.gov The investigation of this compound and its derivatives has been instrumental in elucidating these differences and establishing C(2)-hydrocarbon PAADs as a distinct and novel class of anticonvulsants. acs.orgnih.gov

Historical Perspective of Its Discovery and Early Research Directions in Medicinal Chemistry

The exploration of (R)-2-amino-3-methylbutanamide derivatives in medicinal chemistry emerged from broader research into amino acid derivatives as potential therapeutic agents. Early investigations into functionalized amino acids laid the groundwork for the development of novel anticonvulsant compounds. acs.org A pivotal compound in this field is (R)-N'-benzyl 2-amino-3-methylbutanamide (B3250160), which incorporates the this compound core structure. acs.orgamazonaws.com

Initial research efforts were focused on synthesizing and evaluating a series of these primary amino acid derivatives for their ability to protect against seizures in established animal models. nih.govacs.org These early studies demonstrated that select N'-benzyl 2-substituted 2-amino acetamides exhibited pronounced anticonvulsant and neuropathic pain-attenuating activities. nih.gov The anticonvulsant potencies of some of these C(2)-hydrocarbon N'-benzyl 2-amino acetamides were found to be comparable to or even exceed that of established antiepileptic drugs like phenobarbital (B1680315) in certain models. nih.govacs.org

The discovery that modifying the core structure of this compound at specific sites could significantly impact its biological activity spurred further research. This led to a systematic approach to define the structural requirements for anticonvulsant efficacy within this chemical class. acs.orgnih.gov

Significance in the Development of Novel Neurological Agents Through Structure Activity Studies

General Synthetic Routes to α-Amino Acid Amides

A more direct and atom-economical approach involves the direct amidation of unprotected amino acids. tomsheppard.infonih.govrsc.orgtcichemicals.comucl.ac.uk This method circumvents the need for protecting groups, thereby shortening the synthetic sequence. nih.gov One notable development in this area is the use of borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), as catalysts or reagents. tomsheppard.infonih.govrsc.orgtcichemicals.comucl.ac.uk This reagent facilitates the direct condensation of unprotected amino acids with a variety of amines, often in good yields and with the possibility of scaling up to gram quantities. tomsheppard.inforsc.org The reaction is believed to proceed through a cyclic intermediate formed between the amino acid and the borate ester, which is then attacked by the amine. tcichemicals.com

Another general strategy involves the use of carbamoyl (B1232498) anions, which can be added to imines to form α-amino amides. acs.orgnih.gov This method is particularly useful as it allows for the direct introduction of the amide functionality. nih.gov Additionally, multicomponent reactions, such as modified Ugi reactions, provide a convergent and modular approach to synthesizing β-amino amides. researchgate.net The Strecker synthesis, a classic method involving the reaction of an aldehyde with ammonia (B1221849) and hydrogen cyanide to form an α-amino nitrile, followed by hydrolysis, is another established route to α-amino acids and their amide derivatives. google.com

Stereoselective Synthesis and Enantiomeric Purity Control

Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules like this compound, as different stereoisomers can exhibit vastly different biological activities. smolecule.com Several strategies have been developed to control the stereochemical outcome of the synthesis of α-amino acid amides.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. thieme-connect.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine-derived auxiliaries are common examples used in the asymmetric synthesis of various compounds, including amino acid derivatives. rsc.org For instance, chiral auxiliaries have been successfully employed in the Strecker synthesis of α-aminonitriles, which can then be converted to the corresponding α-amino amides. rsc.org The choice of the chiral auxiliary can significantly influence the diastereoselectivity of the reaction. rsc.org A cysteine-derived oxazolidinone has been developed that serves as both a chiral imide auxiliary and an acyl transfer agent, allowing for a range of highly selective asymmetric transformations. nih.gov

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers a more efficient and sustainable alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Chiral phosphoric acids have been shown to catalyze the dynamic kinetic resolution of α-stereogenic-β-formyl amides in asymmetric 2-aza-Cope rearrangements to produce β-amino amides with high diastereo- and enantioselectivity. nih.govacs.org Similarly, cinchona alkaloid-catalyzed aza-Henry reactions have been used in the synthesis of D-α-amino amides from aliphatic aldehydes. rsc.orgrsc.org The use of primary α-amino amides and their derivatives as organocatalysts has also been explored for various asymmetric transformations, including aldol (B89426) and Strecker reactions. mdpi.com

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to control the formation of one diastereomer over another. A highly diastereoselective method for synthesizing α-amino amides involves the addition of carbamoyl anions to chiral N-sulfinyl imines. acs.orgnih.govthieme-connect.com The N-sulfinyl group acts as a powerful chiral directing group, leading to high diastereoselectivity in the addition of the carbamoyl anion. acs.org This method is advantageous as it allows for the direct formation of the amide bond and the creation of a new stereocenter with excellent control. nih.gov Another approach involves the reaction of carbamoylsilanes with aldehyde imines containing chiral auxiliaries, where a matched double differentiation can lead to high diastereomeric excess. researchgate.net

Resolution Techniques for Enantiomeric Purity

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through various methods, including enzymatic resolution and chromatography.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures of amino acid amides. For example, d-aminopeptidase from Ochrobactrum anthropi and l-amino acid amidase from Pseudomonas azotoformans have been used in the dynamic kinetic resolution of amino acid amides to produce enantiomerically pure d- and l-amino acids, respectively. asm.orgnih.gov This process often involves the use of a racemase to convert the undesired enantiomer back to the racemate, allowing for a theoretical yield of 100% for the desired enantiomer. asm.orgnih.gov

Chromatographic Resolution: Chiral chromatography is a powerful analytical and preparative tool for separating enantiomers. yakhak.org High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) derived from polysaccharides like amylose (B160209) and cellulose (B213188) phenylcarbamates is a common method for resolving chiral amines and α-amino acid esters. yakhak.org Gas chromatography using chiral stationary phases, such as Chirasil-Val, can also be employed for the separation and quantification of amino acid enantiomers. nih.gov The enantiomeric purity of α-amino acids can also be determined by forming diastereomeric derivatives with a chiral derivatizing agent, which can then be separated by standard chromatographic techniques. thieme-connect.de

| Resolution Technique | Description | Key Features | References |

| Enzymatic Resolution | Utilizes stereoselective enzymes to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. Often coupled with a racemase for dynamic kinetic resolution. | asm.org, nih.gov |

| Chiral HPLC | Employs a chiral stationary phase to differentially interact with enantiomers, leading to their separation. | Widely applicable for both analytical and preparative separations. Various CSPs are commercially available. | yakhak.org |

| Chiral GC | Uses a capillary column coated with a chiral stationary phase to separate volatile enantiomeric derivatives. | High resolution and sensitivity, suitable for the analysis of amino acid enantiomers. | nih.gov |

| Diastereomer Formation | Reacts a racemic mixture with a chiral derivatizing agent to form diastereomers, which are then separated by non-chiral chromatography. | A versatile method for determining enantiomeric purity. The choice of derivatizing agent is crucial. | thieme-connect.de |

Preparation of Key Structural Intermediates and Analogues

The synthesis of analogues of this compound, often referred to as (R)-valinamide, is crucial for developing new therapeutic agents and chemical tools. Research has focused on modifying the core structure to explore structure-activity relationships (SAR), particularly for applications like anticonvulsants. nih.govresearchgate.net

A common strategy involves the use of Weinreb amides as versatile intermediates. nih.gov For instance, N-Boc-(R)-valine can be coupled with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb amide, (R)-N-Boc-N-methoxy-N-methyl-2-amino-3-methylbutanamide. nih.govresearchgate.net These intermediates are particularly useful because they readily react with organometallic reagents, such as Grignard reagents, to form ketones in a controlled manner. nih.gov This approach allows for the introduction of various substituents, leading to a diverse range of analogues. For example, reacting the Weinreb amide of N-Boc-L-valine with phenethylmagnesium bromide produces the corresponding ketone, which can then be deprotected to yield the desired primary amino acid derivative (PAAD). nih.govresearchgate.net

Another key intermediate strategy is the formation of N-acylbenzotriazoles, which can be efficiently converted into Weinreb amides under mild conditions without racemization of the chiral center. researchgate.net The synthesis of dipeptide derivatives of valine has also been achieved using the azalactone peptide synthesis method. jocpr.com

The synthesis of more complex analogues, such as those of the potent antimicrotubule agent hemiasterlin, also involves valinamide (B3267577) derivatives. researchgate.net In these multi-step syntheses, fragments containing the valinamide moiety are prepared and then coupled with other complex intermediates. researchgate.netacs.org For example, the synthesis of dolastatin 10 analogues involves preparing a dipeptide intermediate which is then coupled using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). acs.org

Furthermore, enzymatic methods offer a green alternative for chiral amino acid synthesis. nih.gov Dynamic kinetic resolution using stereoselective amino acid amidases can produce chiral amino acids from amino acid amides. nih.gov Another approach involves the derivatization of the amino group, as seen with Marfey's reagent, where Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide is used as a chiral derivatizing agent for the enantioseparation of amino compounds. researchgate.net

A representative synthetic sequence for an analogue is outlined below:

| Step | Reactants | Reagents and Conditions | Product | Reference |

| 1 | (R)-N-Boc-valine, N,O-dimethylhydroxylamine hydrochloride | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), N-methylmorpholine (NMM) | (R)-N-Boc-N-methoxy-N-methyl-2-amino-3-methylbutanamide (Weinreb amide) | nih.govresearchgate.net |

| 2 | Weinreb amide from Step 1, Phenethylmagnesium bromide | Tetrahydrofuran (THF) | N-Boc protected ketone intermediate | nih.gov |

| 3 | Ketone from Step 2 | Hydrochloric acid (HCl) | Final PAAD analogue (as HCl salt) | nih.gov |

Exploration of C(2)-Substituent Effects on Biological Activity

The substituent at the C(2) position of the 2-amino-3-methylbutanamide scaffold plays a crucial role in determining the biological activity of the analogues. Research has consistently shown that the nature of this substituent is a key determinant of anticonvulsant potency. researchgate.net

Studies involving the systematic modification of the C(2)-substituent have demonstrated that hydrocarbon moieties are particularly favorable for activity. nih.govacs.orgresearchgate.net Specifically, C(2)-hydrocarbon N-benzylamide PAADs have been identified as potent anticonvulsants. researchgate.net Excellent anticonvulsant activity has been observed for analogues where the C(2) R-group is an ethyl, isopropyl, or tert-butyl group. researchgate.net The potency of these compounds has been reported to surpass that of several clinical antiepileptic drugs. researchgate.net

A significant finding in the SAR of PAADs is that their anticonvulsant activity increases when a methylene (B1212753) unit is substituted for a heteroatom in the R-substituent that is one atom removed from the C(2) site. researchgate.net This is a notable point of divergence from the SAR of FAAs, suggesting that these two classes of compounds may exert their effects through different mechanisms. researchgate.net

Table 1: Effect of C(2)-Substituent on Anticonvulsant Activity

| C(2)-Substituent | Anticonvulsant Activity |

|---|---|

| Ethyl | Potent |

| Isopropyl | Potent |

| tert-Butyl | Potent |

| Hydrocarbon moieties | Generally associated with efficacy |

| Substituted heteroatom at C(2) | Less optimal compared to hydrocarbons |

Impact of N'-Benzylamide Substitutions on Activity Profiles

The N'-benzylamide portion of the this compound core structure is another critical site for modulating biological activity. Modifications to the benzyl (B1604629) ring, particularly at the para-position, have been shown to significantly influence the anticonvulsant profile of these analogues. acs.orgnih.gov

The electronic properties of substituents on the N'-benzylamide ring are a key factor. nih.govacs.org Studies have revealed that the anticonvulsant activities of (R)-N'-benzyl 2-amino-3-methylbutanamide and its analogues are sensitive to these electronic effects. acs.orgnih.gov Specifically, the presence of electron-withdrawing groups at the 4'-position of the N'-benzylamide ring is associated with the retention or even improvement of anticonvulsant activity. acs.orgnih.gov Conversely, the introduction of electron-donating groups at the same position generally leads to a loss of activity. acs.orgnih.gov

Further exploration into specific substitutions has shown that incorporating a 3-fluorobenzyloxy or a 3-fluorophenoxymethyl group at the 4'-N'-benzylamide site can enhance activity. acs.orgnih.govscience.gov This approach, sometimes part of a rationally designed multiple ligand strategy, has led to compounds with improved potency. acs.orgnih.gov For instance, in a related series, the 3-fluorophenoxymethyl group provided a significant increase in activity. acs.orgnih.govscience.gov The strategic placement of substituents on the N'-benzyl moiety has been a fruitful avenue for optimizing the anticonvulsant properties of this class of compounds. nih.gov

Table 2: Influence of N'-Benzylamide Substituents on Anticonvulsant Activity

| Substituent at 4'-Position | Electronic Nature | Effect on Activity |

|---|---|---|

| Electron-withdrawing group | Withdrawing | Activity retained or improved |

| Electron-donating group | Donating | Loss of activity |

| 3-Fluorobenzyloxy | - | Improved activity |

| 3-Fluorophenoxymethyl | - | Improved activity |

Diversification at the Terminal Amide Site and its Influence on Activity

The terminal amide group of this compound analogues represents a third key site for structural modification that can significantly impact biological activity. The SAR at this position has been shown to be quite distinct from that of the closely related FAAs, highlighting another point of divergence between these two classes of compounds. nih.govacs.org

Research has demonstrated that PAADs possess a considerable degree of structural latitude at the terminal amide site. nih.govacs.org This means that a wider variety of structural motifs can be incorporated at this position in PAADs compared to FAAs, while still retaining or even enhancing anticonvulsant activity. nih.govacs.org This flexibility suggests that the terminal amide of PAADs may interact differently with their biological target compared to the corresponding region in FAAs, potentially pointing towards different mechanisms of action. nih.govacs.org

The ability to introduce diverse functionalities at the terminal amide provides a valuable opportunity for fine-tuning the pharmacological properties of these analogues. Modifications at this site can influence not only potency but also other pharmacologically relevant parameters. The greater structural freedom at the terminal amide of PAADs is a key feature that distinguishes their SAR from that of FAAs. nih.govacs.org

Comparative SAR Analysis with Functionalized Amino Acids (FAAs)

A comparative analysis of the structure-activity relationships of Primary Amino Acid Derivatives (PAADs) and Functionalized Amino Acids (FAAs) reveals significant differences, suggesting they may operate via distinct mechanisms. nih.govacs.org FAAs are N-acetylated analogues of PAADs. nih.govacs.org

One of the most prominent distinctions lies in the optimal substituent at the C(2) position. For PAADs, anticonvulsant efficacy is strongly associated with a hydrocarbon moiety at the C(2)-carbon. nih.govacs.orgresearchgate.net In contrast, for FAAs, a substituted heteroatom located one atom away from the C(2)-center is considered optimal for activity. nih.govacs.orgresearchgate.net

Another key difference is the sensitivity to electronic modifications on the N'-benzylamide ring. The anticonvulsant activity of PAADs is dependent on the electronic properties of para-substituents, with electron-withdrawing groups being favorable. nih.govacs.org Conversely, the activity of FAAs is largely insensitive to such electronic changes at the same position. nih.govacs.org

Furthermore, the SAR at the terminal amide site diverges significantly between the two classes. PAADs exhibit considerably more structural flexibility at this position, allowing for a broader range of substitutions without compromising activity, a latitude not observed with FAAs. nih.govacs.org These consistent and significant differences in the SAR profiles of PAADs and FAAs underscore that they represent distinct classes of anticonvulsant agents. nih.govacs.org

Table 3: Comparative SAR of PAADs and FAAs

| Structural Feature | PAADs | FAAs |

|---|---|---|

| Optimal C(2)-Substituent | Hydrocarbon moiety | Substituted heteroatom one atom from C(2) |

| N'-Benzylamide Ring (4'-substituent) | Sensitive to electronic effects (electron-withdrawing groups favored) | Insensitive to electronic effects |

| Terminal Amide Site | Considerable structural latitude | More restricted |

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry at the C(2) chiral center of this compound analogues is a critical determinant of their anticonvulsant activity. nih.govresearchgate.net Studies that have prepared and tested individual enantiomers have consistently demonstrated a clear preference for one stereoisomer over the other. researchgate.net

For C(2)-hydrocarbon PAADs, the (R)-configuration, which corresponds to the D-amino acid configuration, is strongly associated with potent anticonvulsant activity. researchgate.net The preference for the (R)-enantiomer can be quite pronounced, with differences in activity between the (R)- and (S)-isomers being significant. researchgate.net This chiral specificity suggests a specific and defined interaction with their biological target, where the three-dimensional arrangement of the substituents around the chiral center is crucial for effective binding and subsequent biological response. nih.gov

The consistent observation of the importance of the (R)-stereoisomer for activity underscores the stereoselective nature of the pharmacological target of these PAADs. nih.govresearchgate.net This finding is a fundamental aspect of the SAR for this class of compounds and is a key consideration in the design of new, more potent analogues. nih.govacs.org

Mechanistic Investigations of R 2 Amino 3 Methylbutanamide and Analogues in Vitro

Ligand-Target Interactions: In Vitro Binding Studies

The initial step in characterizing the mechanism of a compound is often to identify its molecular targets. In vitro binding assays are crucial for determining the affinity and specificity of a ligand for its receptor. These studies typically utilize techniques like radioligand binding assays, where a radioactively labeled compound competes with the test compound for binding to a specific receptor, allowing for the calculation of binding affinity constants such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Table 1: Representative In Vitro Binding Assay Parameters

| Parameter | Description | Common Units |

|---|---|---|

| Kᵢ (Inhibition Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. | nM, µM |

| IC₅₀ (Half-maximal Inhibitory Concentration) | The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | nM, µM |

| Kₔ (Dissociation Constant) | A measure of the affinity between a ligand and a receptor; the concentration of ligand at which half the receptor binding sites are occupied at equilibrium. | nM, µM |

This table represents common parameters measured in in vitro binding studies and is for illustrative purposes. Specific data for (R)-2-amino-3-methylbutanamide is not currently available.

Enzymatic Interaction Studies

Beyond receptor binding, many compounds exert their effects by modulating the activity of enzymes. In vitro enzymatic assays are employed to investigate whether a compound acts as an inhibitor, activator, or substrate for a particular enzyme. These studies measure the rate of an enzymatic reaction in the presence of varying concentrations of the test compound, allowing for the determination of kinetic parameters.

For compounds structurally related to amino acids, such as this compound, potential targets could include proteases, kinases, or enzymes involved in amino acid metabolism. For example, dipeptide units containing valine, like valine-alanine, are known to be substrates for enzymes such as cathepsins, which can cleave them within a cellular environment. google.com This suggests that valinamide (B3267577) and its derivatives could potentially interact with various peptidases. However, specific kinetic studies detailing the inhibition constants (Kᵢ) or the mode of inhibition (e.g., competitive, non-competitive) of this compound against a panel of specific enzymes are not extensively reported in the scientific literature. The involvement of aminoacyl-S-enzyme intermediates has been noted in the biosynthesis of peptide antibiotics where amino acid residues are modified, indicating a general pathway where amino acid amides could potentially interact, though this is not specific to this compound. semanticscholar.org

Table 2: Common Types of Enzyme Inhibition and Key Parameters

| Inhibition Type | Description | Key Kinetic Parameter |

|---|---|---|

| Competitive | Inhibitor binds to the active site, preventing substrate binding. | Kᵢ (Inhibition constant) |

| Non-competitive | Inhibitor binds to an allosteric site, altering enzyme conformation and activity regardless of substrate binding. | Kᵢ (Inhibition constant) |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Kᵢ' (Inhibition constant for ES complex) |

This table outlines common modes of enzyme inhibition investigated in vitro. Specific enzymatic interaction data for this compound is not currently available.

Modulation of Cellular Pathways: Evidence from Cell-Based Assays

To understand the physiological relevance of ligand-target interactions, cell-based assays are indispensable. These assays move beyond isolated proteins and investigate the downstream consequences of a compound's action within a living cell, such as the modulation of signaling pathways, gene expression, or cell viability.

While the specific effects of this compound on intracellular signaling cascades have not been detailed in available research, the methodologies to probe such effects are well-developed. For instance, antibody-drug conjugates containing a valine-alanine linker have been assessed for their in vitro potency using cell proliferation assays, which measure the impact on cell viability. google.com Such assays can provide a general indication of a compound's biological activity. More specific assays could involve measuring the phosphorylation status of key signaling proteins (e.g., kinases in the MAPK or PI3K/Akt pathways) via Western blotting or ELISA, or using reporter gene assays to measure the activation of specific transcription factors. The absence of such published data for this compound highlights an area for future investigation to connect its molecular interactions with cellular responses.

Table 3: Examples of Cell-Based Assays for Pathway Analysis

| Assay Type | Principle | Typical Readout |

|---|---|---|

| Western Blot | Detects specific proteins in a sample via antibody binding after separation by gel electrophoresis. | Protein expression/phosphorylation levels |

| Reporter Gene Assay | A reporter gene (e.g., luciferase) is placed under the control of a promoter responsive to a specific signaling pathway. | Luminescence, fluorescence |

| Cell Viability/Proliferation Assay | Measures metabolic activity or cell number to assess the effect of a compound on cell growth and survival. | Colorimetric change, luminescence (e.g., ATP levels) |

This table provides examples of common cell-based assays. Specific data demonstrating the modulation of cellular pathways by this compound is not currently available.

Probing Mechanisms with Affinity Labels

Affinity labels are powerful tools for irreversibly binding to and identifying the molecular targets of a compound. These are typically analogues of the compound of interest that have been modified to include a reactive group (e.g., an electrophile or a photo-activatable group). When introduced to a biological system, the affinity label first binds to its target non-covalently, guided by the parent molecule's structure, and then forms a covalent bond, "labeling" the target protein for subsequent identification through techniques like mass spectrometry.

The development and application of affinity labels based on the this compound scaffold have not been described in the available scientific literature. The synthesis of such probes would be a valuable step in definitively identifying the binding partners of this compound and its analogues within the proteome, thereby providing concrete evidence for its mechanism of action. This approach would be instrumental in moving from inferred interactions to direct identification of the molecular machinery with which this compound engages.

Computational and Spectroscopic Characterization of R 2 Amino 3 Methylbutanamide

Molecular Modeling and Docking Studies of Compound Interactions

Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand), such as L-valinamide, might bind to a macromolecular target, typically a protein. emanresearch.orgnih.gov This process is central to computer-aided drug design (CADD), which aims to accelerate the discovery of new therapeutics. mindsunderground.comnih.govyoutube.com The core principle involves predicting the preferred orientation of the ligand within a protein's binding site and estimating the strength of the interaction, often expressed as a binding energy or docking score. nih.gov

The process begins with the three-dimensional structures of both the ligand and the target protein. Docking algorithms then explore various possible conformations and orientations of the ligand within the protein's active site, calculating the interaction energy for each pose. nih.gov These interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov Analysis of the most favorable binding poses can reveal key amino acid residues involved in the interaction, providing insights into the molecular basis of recognition and activity. nih.govresearchgate.net While specific docking studies for (R)-2-amino-3-methylbutanamide are not extensively detailed in the surveyed literature, its structural similarity to L-valine residues in peptides makes it an important subject for such computational analyses in the context of peptide-protein interactions.

Quantum Chemical Calculations, including DFT and HOMO-LUMO Analysis

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these calculations, offering a balance between accuracy and computational cost. irjweb.com A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. nih.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.org

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com A small gap indicates that the molecule is more polarizable and more reactive. nih.gov These calculations can also determine other reactivity descriptors, such as chemical potential, hardness, and softness, which further characterize the molecule's behavior in chemical reactions. While specific energy values for L-valinamide require dedicated computational studies, the principles of FMO analysis indicate that the amino and amide groups would significantly influence its electronic properties and reactivity. Further analysis using the Quantum Theory of Atoms in Molecules (QTAIM) could also be employed to characterize the chemical bonds within the molecule based on the topology of the electron density. wikipedia.orguni-rostock.deresearchgate.net

Conformational Analysis through Theoretical and Experimental Methods

The biological function and physical properties of a molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. Theoretical studies, often using ab initio or DFT methods, are instrumental in exploring the conformational landscape of a molecule.

For amino acid derivatives, the key degrees of freedom are the torsion angles of the backbone (phi, φ, and psi, ψ) and the side chain (chi, χ). A seminal study on the N-formyl-L-valine amide, a closely related model compound, mapped its conformational potential energy surface. acs.orgacs.org This work demonstrated that the molecule's energy is highly dependent on these torsion angles. The calculations revealed several low-energy conformations corresponding to structures like beta-sheets and alpha-helices. acs.orguiuc.edu

The bulky isopropyl side chain of the valine residue imposes significant steric constraints, limiting the allowed regions in the Ramachandran plot (a plot of φ vs. ψ angles). The side-chain conformation, defined by the χ1 torsion angle, also has distinct preferences, typically staggering to avoid steric clashes with the backbone. uiuc.edu These theoretical predictions are crucial, as they suggest the inherent conformational tendencies of valine residues within a larger peptide or protein structure, which can be validated or refined through experimental methods like NMR spectroscopy.

Advanced Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable experimental tools for determining the structure of molecules. Each method probes different aspects of the molecular structure, and when used in combination, they provide a comprehensive characterization.

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms. In a ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton. The amide (-CONH₂) and amine (-NH₂) protons would likely appear as broad signals, while the alpha-proton (-CH) would be a multiplet due to coupling with the beta-proton. The beta-proton and the two methyl groups of the isopropyl side chain would also produce characteristic multiplets and doublets, respectively. msu.edulibretexts.org

In ¹³C NMR spectroscopy, a separate signal is observed for each unique carbon atom. oregonstate.edu The carbonyl carbon of the amide group would appear furthest downfield, typically in the 170-180 ppm range. The alpha-carbon, being attached to the electron-withdrawing amino group, would also be significantly downfield compared to the side-chain carbons. msu.edu Theoretical calculations can be used to predict NMR chemical shifts, and studies have shown that these shifts are highly sensitive to the local geometry, including the backbone and side-chain torsion angles. uiuc.edunih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on general principles of NMR spectroscopy. Actual values may vary depending on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 175-180 |

| Alpha-Carbon (α-CH) | 3.0-3.5 (multiplet) | 58-62 |

| Beta-Carbon (β-CH) | 1.8-2.2 (multiplet) | 30-35 |

| Gamma-Carbons (γ-CH₃) | 0.8-1.0 (doublet) | 18-22 |

| Amine (NH₂) | 1.5-3.0 (broad) | - |

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. libretexts.org The resulting spectrum provides a molecular fingerprint, with specific peaks corresponding to different functional groups. technologynetworks.comnih.gov For this compound, the FT-IR spectrum would be dominated by characteristic absorption bands.

The N-H stretching vibrations of both the primary amine (NH₂) and the primary amide (CONH₂) groups would appear as strong, broad bands in the region of 3200-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) would produce a very strong and sharp peak around 1650-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would be found near 1600-1640 cm⁻¹. Finally, the C-H stretching vibrations of the isopropyl group would be observed just below 3000 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine & Amide | 3200-3500 |

| C-H Stretch | Alkyl (sp³) | 2850-3000 |

| C=O Stretch (Amide I) | Amide | 1650-1680 |

| N-H Bend (Amide II) | Amide | 1600-1640 |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Furthermore, it elucidates the packing of molecules in the crystal lattice and details intermolecular interactions, such as hydrogen bonding networks, which are crucial for the stability of the crystal.

A crystallographic study of this compound would unambiguously determine the preferred conformation of the side chain and the geometry of the amide and amino groups. It would also reveal the hydrogen bonding patterns, likely involving the amine and amide groups acting as both donors and acceptors. Despite the power of this technique, a published single-crystal X-ray structure for this compound was not identified in the surveyed literature. Such a study would be invaluable for validating theoretical conformational analyses and providing a benchmark for computational models.

Table of Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | L-valinamide |

| L-valine |

** R 2 Amino 3 Methylbutanamide As a Chiral Building Block in Organic Synthesis**

Applications in the Synthesis of Complex Organic Molecules

The use of amino acids as chiral building blocks is a foundational strategy in asymmetric synthesis for producing enantiopure compounds. researchgate.net These natural compounds are utilized as chiral precursors, reagents, auxiliaries, and organocatalysts to construct target molecules with specific biological activities for the pharmaceutical and agrochemical industries. researchgate.net

A notable application of (R)-2-amino-3-methylbutanamide is in the synthesis of novel Carboxylic Acid Amide (CAA) fungicides. rsc.org Researchers have designed and synthesized a series of N-benzhydryl valinamide (B3267577) carbamate (B1207046) derivatives by introducing substituted aromatic rings. rsc.org Bioassays of these complex molecules revealed that some derivatives exhibit significant fungicidal activity against pathogens like Phytophthora capsici and Pseudoperonospora cubensis. rsc.org For instance, the dimethoxy-substituted aromatic analogue 9e showed higher in vitro activity against Phytophthora capsici than the commercial fungicide iprovalicarb. rsc.org This research underscores how the chiral valinamide core is integral to the structure and efficacy of these complex agrochemicals. rsc.org

Table 1: Fungicidal Activity of N-benzhydryl Valinamide Carbamate Derivative 9e

| Compound | Target Pathogen | Activity Level | Comparison |

|---|---|---|---|

| Derivative 9e | Phytophthora capsici | High (in vitro) | More active than Iprovalicarb |

| Derivative 9e | Pseudoperonospora cubensis | High (in vivo) at 6.25 µg mL⁻¹ | More active than Dimethomorph |

Data sourced from Organic & Biomolecular Chemistry. rsc.org

Furthermore, the structural backbone of valine, the parent amino acid of valinamide, is used to synthesize complex coordination compounds. scirp.orgresearchgate.net By reacting 2-amino-3-methylbutanoic acid with metal ions like chromium(III) and oxovanadium(IV), and further creating adducts with ligands such as 1,10-phenanthroline, complex molecular architectures with specific geometries are formed. scirp.orgresearchgate.net This demonstrates the utility of the valine structure in building sophisticated, multi-component molecules.

Role in Peptidomimetic Conjugate Synthesis

Peptidomimetics are analogues of natural peptides designed to mimic their structure and function while overcoming inherent limitations like enzymatic degradation and poor membrane permeability. nih.gov This approach is a growing field in medicinal chemistry aimed at developing more active, selective, and stable therapeutic agents. nih.gov The incorporation of unnatural amino acids or chemical modifications to the peptide backbone are common strategies to achieve these enhanced properties. nih.gov

This compound serves as a valuable starting material or component in the synthesis of peptidomimetics. The synthesis of dipeptide derivatives is a fundamental step in peptide chemistry, and valine derivatives are frequently used for this purpose. researchgate.net These dipeptides can then be further elaborated into more complex peptidomimetic structures. The valinamide moiety can be incorporated into a larger molecule to mimic a specific turn or secondary structure of a natural peptide, which is often crucial for biological activity. nih.gov

The development of peptidomimetics often involves creating constrained analogues to lock the molecule into its bioactive conformation. nih.gov For example, lactam-bridged peptides are a class of peptidomimetics known to stabilize type II β-turns, a common motif in bioactive peptides. nih.gov The valinamide structure can be synthetically modified to be part of such a constrained system, enhancing its stability and potency as a therapeutic candidate. nih.gov By modifying the valinamide backbone or using it to attach other functional groups, chemists can create peptidomimetic conjugates with improved pharmacokinetic profiles and therapeutic efficacy. nih.govnih.gov

Precursor for Advanced Pharmaceutical Intermediates and Chiral Scaffolds

In drug development, chiral scaffolds and advanced pharmaceutical intermediates are crucial components for building complex active pharmaceutical ingredients (APIs). Chiral scaffolds are molecules that provide a rigid, three-dimensional framework onto which various functional groups can be appended, allowing for the systematic exploration of chemical space to optimize biological activity. core.ac.uk Amino acids are important contributors to the "chiral pool" and frequently act as precursors for these scaffolds. core.ac.uk

This compound, with its defined stereochemistry and multiple functional groups, is an excellent precursor for such applications. Its structure can be selectively modified to create versatile chiral platforms suitable for the synthesis of complex molecules through methods like peptide coupling or click chemistry. core.ac.uk

An advanced application involves using chiral metal complexes to synthesize tailor-made, non-canonical amino acids, which are highly valuable pharmaceutical intermediates. nih.govresearchgate.net For example, chiral Ni(II) complexes derived from simple amino acids like glycine (B1666218) are used as templates to asymmetrically synthesize more complex amino acids. nih.govresearchgate.net This principle highlights how the fundamental chirality of a simple amino acid structure can be leveraged to produce sophisticated building blocks for drug design. Fluorinated amino acids, for instance, are essential building blocks in medicinal chemistry, and methods have been developed for their large-scale preparation using such chiral complex intermediates. researchgate.net The valinamide structure serves as a foundational chiral precursor that can be elaborated into these more advanced and functionalized intermediates for the pharmaceutical industry. researchgate.net

Table 2: Role of this compound as a Precursor

| Precursor | Application Area | Resulting Structure | Significance |

|---|---|---|---|

| This compound | Chiral Scaffolds | Polyfunctional chemical platforms | Versatile starting point for complex molecule synthesis core.ac.uk |

| Chiral Amino Acid Derivatives | Pharmaceutical Intermediates | Tailor-made non-canonical amino acids | Building blocks for advanced drug design nih.govresearchgate.net |

Advanced Analytical Techniques for Research on R 2 Amino 3 Methylbutanamide

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For chiral compounds like (R)-2-amino-3-methylbutanamide, specific chromatographic methods are essential for distinguishing between enantiomers and assessing purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the enantiomeric excess of chiral compounds. heraldopenaccess.us This is often achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For the analysis of amino acid derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used. sigmaaldrich.commdpi.com For instance, a teicoplanin-based CSP, such as Astec CHIROBIOTIC T, has been shown to be particularly effective in resolving underivatized amino acid enantiomers. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector in the stationary phase and the individual enantiomers. azom.com

Alternatively, a derivatization approach can be employed. The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column. heraldopenaccess.usnih.gov For example, diastereomers of gatifloxacin (B573) were successfully separated after derivatization with L-valinamide. nih.gov

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based, teicoplanin-based) | Direct enantiomeric separation | sigmaaldrich.commdpi.com |

| Mobile Phase | Mixture of buffer (e.g., water with trifluoroacetic acid) and organic solvent (e.g., acetonitrile) | Elution of analytes | nih.gov |

| Detection | UV (e.g., 290 nm) or Mass Spectrometry (MS) | Quantification and identification | heraldopenaccess.usnih.gov |

| Alternative Method | Derivatization with a chiral agent (e.g., FDAA) followed by separation on an achiral column | Indirect enantiomeric separation | nih.gov |

Gas Chromatography (GC) is another powerful technique for chiral separations, offering high resolution and sensitivity. chromatographyonline.com For volatile and semi-volatile compounds, chiral GC is often the method of choice for determining enantiomeric composition. chromatographyonline.com

Due to the polar nature of amino amides, derivatization is typically required to increase their volatility for GC analysis. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens are replaced with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group from a reagent like MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide). sigmaaldrich.com

The separation of the derivatized enantiomers is then performed on a capillary column coated with a chiral stationary phase. azom.com Chirasil-Val, which incorporates L-valine tert-butyl amide into a polysiloxane, is an example of a CSP that has shown excellent resolution for derivatized D and L amino acids. chromatographyonline.com The principle of separation relies on the formation of transient diastereomeric adducts between the analyte and the CSP, which have different thermodynamic properties and thus different retention times. azom.com

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Derivatization Agent | MTBSTFA (silylation) or Methyl chloroformate/methanol | Increases volatility for GC analysis | sigmaaldrich.comnist.gov |

| Stationary Phase | Chiral Stationary Phase (e.g., Chirasil-Val, cyclodextrin-based) | Enantiomeric separation | chromatographyonline.com |

| Detection | Mass Spectrometry (GC-MS) or Flame Ionization Detector (FID) | Identification and quantification | azom.com |

| Key Consideration | Temperature optimization is crucial; lower elution temperatures often lead to greater selectivity. | Enhances separation | chromatographyonline.com |

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative analysis of mixtures, such as monitoring the progress of a reaction or assessing the purity of a compound. nih.govifsc.edu.br

In the context of amino acids and their derivatives, TLC separates compounds based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents). amrita.edu The interaction of the amino amide with the stationary phase depends on its polarity, which is influenced by its side chain. amrita.edu

After the mobile phase has moved up the plate, the separated components appear as spots. Since amino amides are typically colorless, a visualizing agent is required for detection. Ninhydrin is a common reagent used for this purpose, which reacts with the amino group to produce a colored spot, typically purple or yellow. amrita.edu The position of the spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.com

| Parameter | Material/Solvent | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | Silica gel 60F254 aluminum plates | Adsorbent for separation | researchgate.net |

| Mobile Phase Example | n-butanol : acetic acid : water (3:1:1 v/v) | Eluent to move the analytes | reachdevices.com |

| Visualization | Ninhydrin spray followed by heating | Detection of colorless amino acid derivatives | amrita.edu |

| Quantification | Rf value calculation and comparison with standards | Identification of components | youtube.com |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. whitman.edu It provides crucial information about the molecular weight and elemental composition of a compound and can elucidate its structure through fragmentation analysis. chemguide.co.uklibretexts.org The molecular formula for this compound is C₅H₁₂N₂O, corresponding to a molecular weight of approximately 116.16 g/mol . nih.govnih.gov

When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M+•). chemguide.co.uk This ion is often energetically unstable and can break apart into smaller, charged fragments and neutral radicals. libretexts.org The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" for identification. chemguide.co.uk

For primary amides, fragmentation often occurs via cleavage of the bonds adjacent to the carbonyl group. libretexts.org In the case of this compound, characteristic fragmentation would involve the loss of the amide group (-CONH₂) or the isopropyl group (-CH(CH₃)₂). The fragmentation of protonated amino acids commonly results in the loss of water (H₂O) and carbon monoxide (CO). unito.it Analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's identity, often in conjunction with a chromatographic separation technique like GC-MS or LC-MS. azom.comuma.es

| Property | Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₅H₁₂N₂O | Defines the elemental composition | nih.govnih.gov |

| Molecular Weight | 116.16 g/mol | Corresponds to the molecular ion peak (M+•) in the mass spectrum | nih.govnih.gov |

| Expected Fragmentation | Loss of isopropyl group [M-43]+, Loss of amide group [M-44]+, Loss of H₂O and CO from protonated ion | Provides structural confirmation | libretexts.orgunito.it |

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen, etc.) present in a compound. This analysis provides empirical evidence to support the proposed molecular formula of a synthesized or isolated substance.

For this compound, with the molecular formula C₅H₁₂N₂O, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The results of an experimental elemental analysis are typically compared to these theoretical values. A close correlation (usually within ±0.4%) between the experimental and calculated percentages helps to confirm the purity and identity of the compound.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 51.70% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 10.41% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 24.12% |

| Oxygen | O | 15.999 | 1 | 15.999 | 13.77% |

| Total | 116.164 | 100.00% |

Future Directions and Emerging Research Avenues

Development of Novel Analogues with Optimized Structure-Activity Profiles

The development of novel analogues of (R)-2-amino-3-methylbutanamide is a key strategy to enhance its therapeutic potential. By systematically modifying its structure, researchers can optimize its structure-activity relationship (SAR), leading to compounds with improved efficacy, selectivity, and pharmacokinetic properties.

One area of exploration involves the synthesis of derivatives containing varied functional groups. For instance, research into flavone derivatives incorporating amino acid fragments, including L-valine, has shown promise in developing new antiviral agents. mdpi.com In these studies, the amino acid moiety is attached to a flavone scaffold, and the nature of the amino acid side chain is shown to influence the anti-tobacco mosaic virus (TMV) activity. mdpi.com This approach demonstrates that the core structure of L-valinamide can be integrated into larger molecules to modulate their biological effects.

Another strategy is the creation of peptide or peptidomimetic analogues. By incorporating the valinamide (B3267577) structure into short peptide sequences or designing non-peptide molecules that mimic its essential features, it is possible to target specific biological pathways with greater precision. This can lead to the development of agents for a wide range of applications, from antimicrobial to anticancer therapies.

The optimization of these analogues often involves a detailed analysis of how structural changes affect their biological activity. This can include modifying the stereochemistry, altering the length and branching of the side chains, and introducing cyclic constraints to lock the molecule into a bioactive conformation. The goal is to identify the key structural components necessary for maximal activity and to design new compounds with superior therapeutic profiles.

Table 1: Examples of Structural Modifications and their Potential Impact

| Structural Modification | Rationale | Potential Outcome |

|---|---|---|

| N-acylation | To alter lipophilicity and membrane permeability. | Enhanced cellular uptake and modified metabolic stability. |

| Side-chain modification | To probe interactions with target binding pockets. | Improved potency and selectivity. |

| Amide replacement | To increase stability against enzymatic degradation. | Longer biological half-life. |

| Incorporation into scaffolds | To present the pharmacophore in a specific orientation. | Novel biological activities (e.g., antiviral, anticancer). mdpi.com |

Integration with Advanced Computational and Artificial Intelligence-Driven Discovery Methodologies

Molecular Docking and Simulation: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. longdom.orgdergipark.org.tr For L-valinamide derivatives, docking studies can be used to visualize how they interact with the active site of an enzyme or receptor, helping to rationalize their biological activity and guide the design of more potent inhibitors. ekb.egnih.gov For example, a docking study of sulfonyl-α-L-amino acid derivatives, including a valine derivative, was performed to predict their binding geometry and correlate it with their observed antiproliferative activity. ekb.eg Molecular dynamics simulations can further refine these models by predicting the stability of the ligand-protein complex over time. nih.gov

AI and Machine Learning: AI and machine learning (ML) algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns that are not apparent to human researchers. mdpi.com These models can be trained to predict the properties of virtual compounds, such as their bioactivity, solubility, and toxicity, before they are synthesized. nih.gov This allows for the in silico screening of large virtual libraries of potential this compound analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov Generative AI models can even design entirely new molecules with desired properties from scratch, opening up new avenues for chemical space exploration. nih.gov

Exploration of New Biological Targets and Mechanisms (In Vitro)

While existing research has established certain biological activities for derivatives of this compound, a significant area for future investigation lies in the exploration of novel biological targets and mechanisms of action through in vitro studies. High-throughput screening (HTS) of L-valinamide and its analogues against diverse panels of biological targets can uncover unexpected activities and therapeutic applications.

In vitro assays are essential for determining the specific molecular interactions of a compound. For instance, studies on a furanopyridine derivative demonstrated its role as a potent and selective mechanism-based inhibitor of cytochrome P450 3A4, a crucial enzyme in drug metabolism. nih.gov The research involved incubating the compound with liver microsomes and using trapping agents to identify the reactive intermediates responsible for its inhibitory action. nih.gov This type of detailed mechanistic study provides valuable insights that can be applied to the development of L-valinamide analogues.

Furthermore, in vitro studies are critical for evaluating the anticancer potential of new compounds. The antiproliferative activity of sulfonyl-α-L-amino acid derivatives, including a valine-based compound, was assessed against various human cancer cell lines (MCF7, HEPG2, HCT116, and PaCa2) using the MTT assay. ekb.eg Such studies not only quantify the cytotoxic effects but also help in determining the selectivity of the compounds for cancer cells over normal cells. ekb.eg

The identification of functional artificial lantipeptides through in vitro selection methods like mRNA-lantipeptide display is another promising avenue. researchgate.net This technique allows for the screening of vast libraries of peptides containing non-canonical amino acids to find binders for specific targets, such as the bacterial transamidase Sortase A. researchgate.net Applying similar methodologies to libraries incorporating this compound could lead to the discovery of novel peptide-based therapeutics.

Methodological Advancements in Asymmetric Synthesis and Characterization

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Therefore, advancements in asymmetric synthesis and analytical methods for chiral characterization are crucial for producing enantiomerically pure compounds for research and therapeutic use. nih.gov

Asymmetric Synthesis: The development of efficient and stereoselective synthetic routes is a primary focus. nih.govrsc.org Recent advances in catalysis have provided new tools for the synthesis of chiral amino acids and their derivatives. mdpi.com For example, the use of chiral Ni(II) complexes of Schiff bases has emerged as a practical method for the asymmetric synthesis of a wide variety of "tailor-made" amino acids on a large scale. mdpi.com These methods offer high levels of stereocontrol, allowing for the reliable production of the desired (R)-enantiomer. The development of racemization-free coupling reagents is also a significant area of research, ensuring that the chiral integrity of the amino acid is maintained during the formation of amide and peptide bonds. rsc.org

Characterization and Chiral Separation: Accurate analytical techniques are essential to verify the enantiomeric purity of the synthesized compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for separating enantiomers. nih.gov Additionally, derivatization with a chiral reagent, such as Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (D-FDVA), can be used to form diastereomers that can be separated on a standard achiral column. Other techniques like capillary electrophoresis (CE) and gas chromatography (GC) also play a significant role in chiral analysis. researchgate.netjiangnan.edu.cn These methods are continually being refined to offer higher resolution, greater sensitivity, and faster analysis times, which are critical for quality control in drug development. nih.govchiralpedia.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (R)-2-amino-3-methylbutanamide, and how can reaction conditions be optimized?

- Methodological Answer : Solid-phase synthesis and palladium-catalyzed intramolecular aminocarbonylation are common methods. For optimization, use Design of Experiments (DOE) to systematically vary parameters like temperature, catalyst loading, and solvent polarity. Monitor reaction progress via inline FTIR or LC-MS to identify bottlenecks. For enantiomeric purity, employ chiral auxiliaries or asymmetric catalysis .

Q. How can researchers ensure accurate characterization of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm stereochemistry and hydrogen bonding interactions (e.g., H NMR coupling constants for chiral centers) .

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns to rule out impurities .

- Polarimetry : Quantify optical rotation to validate enantiomeric excess .

Q. What are the best practices for assessing enantiomeric purity during synthesis?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) provides high resolution for separating (R)- and (S)-enantiomers. Validate results using circular dichroism (CD) spectroscopy or X-ray crystallography for absolute configuration confirmation .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Perform the following:

- Reproducibility Checks : Replicate assays in triplicate under controlled conditions.

- Purity Analysis : Use LC-MS to detect trace impurities (e.g., diastereomers or byproducts) that may interfere with activity .

- Dose-Response Curves : Confirm activity trends across multiple concentrations .

Q. What computational strategies can predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model binding to enzymes or receptors. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-protein complexes. Cross-reference with experimental data (e.g., IC values from enzyme inhibition assays) .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. For hydrolytic stability, incubate the compound in buffers of varying pH (3–9) and analyze degradation products via HPLC .

Q. What advanced techniques are recommended for impurity profiling during scale-up?

- Methodological Answer : Use high-resolution LC-MS/MS to identify low-abundance impurities (e.g., dimerization byproducts). For structural elucidation, employ 2D NMR (e.g., C-HSQC) and compare with databases like PubChem .

Q. How can researchers mitigate challenges in scaling up enantioselective synthesis?

- Methodological Answer : Optimize catalyst turnover number (TON) and ligand stability using flow chemistry systems to enhance reproducibility. Monitor reaction kinetics in real-time with PAT (Process Analytical Technology) tools like ReactIR™. For crystallization, screen solvents to maximize yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.